N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
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Overview
Description
N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This compound is characterized by its molecular structure, which includes an imidazole ring attached to an aniline moiety, and it is commonly used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known for their wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been shown to inhibit the proliferation of cells derived from haematological tumours at concentrations significantly lower than those inhibitory for solid tumours .
Molecular Mechanism
Imidazole derivatives have been shown to have remarkable binding affinity at the active site of receptors, indicating high affinity at the active site of the receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal and ethylenediamine, under acidic conditions.
Attachment of the Aniline Moiety: The aniline group is then introduced by reacting the imidazole derivative with an appropriate aniline derivative, such as aniline itself or a substituted aniline.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base form of the compound into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various oxidized products, such as nitroaniline or azo compounds.
Reduction: The imidazole ring can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Nitroaniline, azo compounds, and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives and other reduced forms.
Substitution Products: Substituted imidazoles and aniline derivatives.
Scientific Research Applications
N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of imidazole derivatives with biological targets.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Imidazole: A simple imidazole ring without additional substituents.
Aniline: Aniline itself, without the imidazole ring.
Other Imidazole Derivatives: Compounds such as benzimidazole, imidazole-4-carboxylic acid, and substituted imidazoles.
Uniqueness: N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride is unique due to its combination of the imidazole ring and the aniline moiety, which provides it with distinct chemical and biological properties compared to simpler imidazole or aniline derivatives.
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHZPOTPFIFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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